molecular formula C12H13N5O4S2 B1220912 1,3-Di(4-sulfamoylphenyl)triazene CAS No. 5433-44-3

1,3-Di(4-sulfamoylphenyl)triazene

Cat. No.: B1220912
CAS No.: 5433-44-3
M. Wt: 355.4 g/mol
InChI Key: WKKNCBFGLHEOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(4-sulfamoylphenyl)triazene is a chemical compound with the molecular formula C12H13N5O4S2 and a molecular weight of 355.4 g/mol. It consists of two phenyl rings, each substituted with a sulfamoyl group, and a triazene group that connects the two phenyl rings

Scientific Research Applications

1,3-Di(4-sulfamoylphenyl)triazene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Biochemical Analysis

Biochemical Properties

1,3-Di(4-sulfamoylphenyl)triazene plays a significant role in biochemical reactions, particularly in the context of its formation and interactions within biological systems. This compound is known to interact with enzymes such as nitrite reductase, which facilitates its formation from sulfanilamide and sodium nitrite in acidic environments like human gastric juice . Additionally, this compound has been shown to interact with DNA, leading to mutagenic effects . These interactions highlight the compound’s potential impact on genetic material and its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce mutagenesis in mammalian cells, particularly in the context of its formation in the stomach . It influences cell function by interacting with DNA and potentially causing mutations that can lead to cellular dysfunction or neoplastic transformations . Furthermore, this compound can affect cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to DNA, causing structural alterations that can lead to mutations . It also interacts with enzymes involved in its formation, such as nitrite reductase, and may inhibit or activate other enzymes depending on the cellular context . These interactions result in changes in gene expression and cellular function, highlighting the compound’s multifaceted molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under acidic conditions, such as those found in the stomach, but it can degrade over time in less acidic environments . Long-term studies have shown that this compound can induce persistent mutagenic effects, leading to potential long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild mutagenic effects, while higher doses can lead to significant genetic alterations and potential toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage in its biochemical impact .

Metabolic Pathways

This compound is involved in metabolic pathways that include its formation from sulfanilamide and sodium nitrite through the action of nitrite reductase . This compound can also interact with other metabolic enzymes, potentially affecting metabolic flux and metabolite levels . The broad range of conditions under which this compound can form indicates its versatility in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed within various tissues, where it may accumulate and exert its biochemical effects . These interactions are crucial for understanding the compound’s overall impact on biological systems.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action, thereby influencing its biochemical and cellular effects .

Preparation Methods

1,3-Di(4-sulfamoylphenyl)triazene can be synthesized through the reaction of sulfanilamide with sodium nitrite in an acidic medium . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,3-Di(4-sulfamoylphenyl)triazene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the triazene group into other functional groups.

    Substitution: The phenyl rings can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3-Di(4-sulfamoylphenyl)triazene can be compared with other similar compounds, such as:

    Sulfanilamide: A precursor in the synthesis of this compound, known for its antimicrobial properties.

    Sulfadimethoxine: Another sulfonamide compound with similar structural features and biological activities.

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.

The uniqueness of this compound lies in its triazene group, which imparts distinct chemical and biological properties compared to other sulfonamide compounds .

Properties

IUPAC Name

4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4S2/c13-22(18,19)11-5-1-9(2-6-11)15-17-16-10-3-7-12(8-4-10)23(14,20)21/h1-8H,(H,15,16)(H2,13,18,19)(H2,14,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKNCBFGLHEOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202701
Record name 1,3-Di(4-sulfamoylphenyl)triazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-44-3
Record name 1,3-Di(4-sulfamoylphenyl)triazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Di(4-sulfamoylphenyl)triazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZENESULFONAMIDE, 4,4'-(1-TRIAZENE-1,3-DIYL)BIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7683ZN80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di(4-sulfamoylphenyl)triazene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Di(4-sulfamoylphenyl)triazene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Di(4-sulfamoylphenyl)triazene
Reactant of Route 4
Reactant of Route 4
1,3-Di(4-sulfamoylphenyl)triazene
Reactant of Route 5
Reactant of Route 5
1,3-Di(4-sulfamoylphenyl)triazene
Reactant of Route 6
Reactant of Route 6
1,3-Di(4-sulfamoylphenyl)triazene
Customer
Q & A

Q1: How is 1,3-Di(4-sulfamoylphenyl)triazene formed and what are its potential risks?

A: this compound can be formed in the human stomach under acidic conditions from the reaction of sulfanilamide and sodium nitrite. [] This reaction has also been observed in laboratory settings under a range of pH conditions, highlighting its potential formation in various environments. [] The concern arises from the compound's ability to cross the placental barrier and induce mutations in embryo cells, as demonstrated in animal studies. [] Prenatal exposure to this compound in mice has been linked to the development of lymphoreticular neoplasia and malformations. []

Q2: What types of tumors are associated with this compound exposure?

A: Research in mice has shown that prenatal exposure to this compound is associated with an increased incidence of lymphoreticular neoplasias. [] Interestingly, this compound does not appear to induce lung tumors, a common outcome with many mutagenic carcinogens. [] This suggests a degree of specificity in its carcinogenic effects, warranting further investigation into its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.